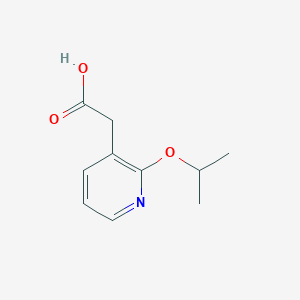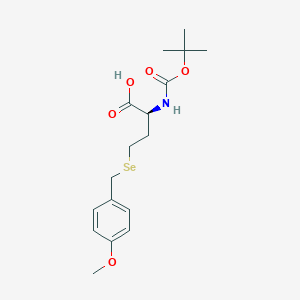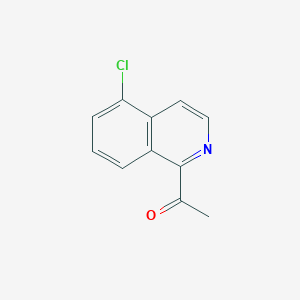
1-(5-Chloroisoquinolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloroisoquinolin-1-yl)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure features a chloro-substituted isoquinoline ring attached to an ethanone group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Chloroisoquinolin-1-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloroquinoline with ethanone derivatives in the presence of a base such as sodium carbonate can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloroisoquinolin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
1-(5-Chloroisoquinolin-1-yl)ethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloroisoquinolin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 1-(3-Chloroisoquinolin-6-yl)ethanone
- 1-(isoquinolin-5-yl)ethan-1-one
- 2-chloro-1-(2-phenyl-1H-indol-1-yl)ethanone
Comparison: 1-(5-Chloroisoquinolin-1-yl)ethanone is unique due to its specific chloro substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable tool in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C11H8ClNO |
|---|---|
Peso molecular |
205.64 g/mol |
Nombre IUPAC |
1-(5-chloroisoquinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)11-9-3-2-4-10(12)8(9)5-6-13-11/h2-6H,1H3 |
Clave InChI |
DNTGCQAXJROELP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC2=C1C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


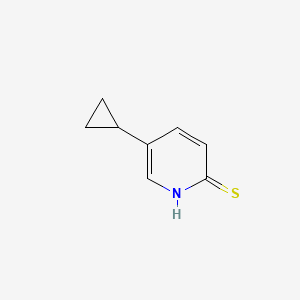
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
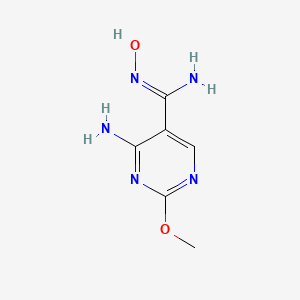
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)

![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

